molecular formula C4H5ClO B1347094 Cyclopropanecarbonyl chloride CAS No. 4023-34-1

Cyclopropanecarbonyl chloride

Cat. No.: B1347094
CAS No.: 4023-34-1
M. Wt: 104.53 g/mol
InChI Key: ZOOSILUVXHVRJE-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl chloride (CPCC; CAS 4023-34-1) is a reactive organochlorine compound with the molecular formula C₄H₅ClO and a molecular weight of 104.53 g/mol. It features a strained cyclopropane ring fused to an acyl chloride group, making it highly reactive in nucleophilic acyl substitution reactions. CPCC is a colorless to pale yellow liquid with a pungent odor, a boiling point of 119–121°C, and a density of 1.140–1.152 g/cm³. It is soluble in organic solvents like ether and chloroform but reacts vigorously with water .

CPCC is widely utilized as an acylating agent in organic synthesis, particularly in pharmaceuticals (e.g., VEGFR-2 inhibitors, fentanyl analogs) and agrochemicals (e.g., trinexapac-ethyl) . Its reactivity stems from the electron-withdrawing carbonyl chloride group and the ring strain of the cyclopropane moiety, enabling efficient transfer of the cyclopropanecarbonyl group to nucleophiles .

Preparation Methods

Four-Step Synthesis from α-Acetyl-γ-Butyrolactone

Route : α-Acetyl-γ-butyrolactone → Chlorination I (SOCl₂) → Ring-opening (HCl/CH₃COOH) → Cyclization (NaOH, phase-transfer catalyst) → Chlorination II (SOCl₂)
Key Details :

  • Yield : 71.1% (final step).
  • Conditions :
    • Chlorination I: Solvent-free, 0–30°C, 2 hours.
    • Cyclization: Tetrabutylammonium bromide catalyst, 10–40°C, 2 hours.
  • Advantages : Uses inexpensive industrial reagents; single solvent system simplifies purification.
  • Limitations : Multi-step process increases time and complexity.

One-Pot Synthesis from γ-Butyrolactone

Route : γ-Butyrolactone + ZnCl₂ + H₂O → Thionyl chloride (SOCl₂) addition → Distillation
Key Details :

  • Yield : 80–82%.
  • Conditions :
    • 40–80°C under nitrogen, 0.5-hour SOCl₂ addition, followed by distillation.
  • Advantages : Simplified one-pot method; avoids hydrolysis/esterification steps.
  • Limitations : Requires precise temperature control during distillation.

Acid Chloride Conversion from Cyclopropanecarboxylic Acid

Route : Cyclopropanecarboxylic acid + SOCl₂ or (COCl)₂ → Cyclopropanecarbonyl chloride
Key Details :

  • Yield : >97.5% purity after purification.
  • Conditions :
    • Reflux with SOCl₂ (30 minutes) or oxalyl chloride (2 hours at 50°C).
  • Advantages : Straightforward for lab-scale synthesis; high purity.
  • Limitations : Requires pre-synthesized carboxylic acid.

Multi-Step Process via Ester Intermediates

Route : γ-Butyrolactone → 4-Chlorobutyric acid → Chlorobutyrate ester → Cyclopropanecarboxylate ester → Amidation → Chlorination
Key Details :

  • Yield : <46% (reported in US5504245A).
  • Conditions : Phase-transfer catalysts, chlorinated solvents (e.g., dichloromethane).
  • Advantages : Historically validated pathway.
  • Limitations : Low yield; environmentally taxing solvents.

Radiochemical Synthesis (Carbon-11 Labeling)

Route : Cyclopropane(¹¹C)carbonyl chloride synthesis for radiopharmaceuticals.
Key Details :

  • Yield : 80% radiochemical yield (10-minute synthesis).
  • Application : Specialized for positron emission tomography (PET) tracers.

Comparative Analysis of Methods

Method Yield Steps Complexity Scalability
Four-Step Synthesis 71.1% 4 High Industrial
One-Pot Synthesis 82% 1 Low Industrial
Acid Chloride >97.5%* 1–2 Moderate Lab-scale
Ester Intermediate 46% 4–5 High Obsolete

*Purity after purification.

Physical and Chemical Properties

Property Value Source
Boiling Point 119°C (760 mmHg)
Density 1.15 g/cm³
Refractive Index 1.4515–1.4535 (20°C)
CAS Number 4023-34-1

Industrial Recommendations

The one-pot method (Method 2) is optimal for large-scale production due to its high yield and minimal steps. For lab-scale synthesis where cyclopropanecarboxylic acid is available, acid chloride conversion (Method 3) offers high purity. The four-step synthesis (Method 1) remains relevant for specific intermediates but is less efficient.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which cyclopropanecarbonyl chloride exerts its effects is primarily through its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the cyclopropylcarbonyl group into target molecules, thereby modifying their chemical and biological properties .

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Reactivity Features
Cyclopropanecarbonyl chloride C₄H₅ClO 119–121 1.140–1.152 High ring strain, moisture-sensitive
Acetyl chloride C₂H₃ClO 52 1.104 High volatility, rapid hydrolysis
Benzoyl chloride C₇H₅ClO 197 1.212 Aromatic stabilization, slower hydrolysis
Cyclobutylcarbonyl chloride C₅H₇ClO ~130 (estimated) N/A Moderate ring strain, forms dimers at high temps
Chrysanthemoyl chloride C₁₀H₁₅ClO N/A N/A Bulky substituents, used in pesticides

Key Observations :

  • Ring Strain: CPCC’s cyclopropane ring confers greater reactivity compared to non-cyclic (acetyl, benzoyl) or larger cyclic (cyclobutyl) analogs. This strain facilitates reactions under milder conditions .
  • Hydrolysis Sensitivity : All acyl chlorides react with water, but CPCC’s reactivity is intermediate between volatile acetyl chloride and stable benzoyl chloride .

This compound

  • Pharmaceuticals : Used to synthesize cyclopropane-containing APIs, such as dipeptidyl peptidase-4 inhibitors and fentanyl derivatives (e.g., cyclopropylfentanyl) .
  • Agrochemicals : Key intermediate in trinexapac-ethyl, a plant growth regulator .
  • Reaction Conditions : Requires anhydrous conditions (e.g., THF, DCM) and bases like pyridine or lutidine to scavenge HCl .

Acetyl Chloride

  • Applications : Common acetylation agent in aspirin synthesis. Simpler structure limits use in complex molecule synthesis.
  • Limitations : Lacks steric or electronic effects for regioselective modifications .

Cyclobutylcarbonyl Chloride

  • Reactivity : Forms stable acylammonium chlorides with amines but can yield dimers (e.g., dispiro compounds) under heat, reducing utility in controlled syntheses .

Chrysanthemoyl Chloride

  • Applications : Derived from chrysanthemic acid, it is used in pyrethroid insecticides. Bulky structure enhances stability against esterase degradation .

Research Findings

  • Drug Development : CPCC enabled the synthesis of 1-(cyclopropanecarbonyl)piperidine derivatives, showing potent activity against dengue virus by inhibiting AAK1 and GAK kinases .
  • Illicit Synthesis : CPCC’s use in cyclopropylfentanyl production highlights its role as a precursor in opioid analogs, emphasizing regulatory challenges .
  • Comparative Studies : In ketene dimerization, CPCC forms acylammonium intermediates, whereas cyclobutylcarbonyl chloride yields cyclobutylketone under heat, illustrating ring-size-dependent reactivity .

Biological Activity

Cyclopropanecarbonyl chloride (C3H3ClO), also known as cyclopropanecarboxylic acid chloride, is an organic compound characterized by a cyclopropane ring attached to a carbonyl group and a chlorine atom. This unique structure grants it significant versatility in chemical reactions, particularly as an acylating agent. This article explores its biological activities, mechanisms of action, and relevant case studies.

This compound is primarily synthesized through various chemical processes. One notable method involves chlorination and cyclization of alpha-acetyl-gamma-butyrolactone, which results in high yields and simplified processing conditions suitable for industrial applications . The compound's reactivity is largely attributed to the electrophilic nature of the carbonyl chloride group, enabling it to interact with nucleophiles effectively .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its ability to form reactive intermediates that can interact with various biological macromolecules. The following are key areas of biological activity associated with this compound:

  • Enzyme Inhibition : Cyclopropanecarbonyl derivatives have been shown to inhibit specific enzymes, including aldehyde dehydrogenase (ALDH). This inhibition occurs through covalent modification of the enzyme's active site, leading to loss of enzymatic activity .
  • Antimicrobial Properties : Some studies suggest that cyclopropane derivatives possess antimicrobial activities, potentially making them useful in developing new antibiotics. The mechanism often involves disruption of microbial metabolic pathways .
  • Neurochemical Effects : Cyclopropanecarbonyl compounds may influence neurotransmitter systems in the central nervous system. For instance, they can affect glutamate neurotransmission, which is crucial for memory and learning processes .

The biological effects of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to permanent modifications that affect their function.
  • Electrophilic Attack : The carbonyl carbon in this compound is highly electrophilic, making it susceptible to nucleophilic attack by amino acids in proteins, which can alter protein function and activity .
  • Metabolic Pathways : Research has indicated that certain bacteria can utilize cyclopropanecarboxylate (a related compound) as a carbon source, suggesting pathways for degradation and potential biotransformation involving cyclopropane derivatives .

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of ALDH by cyclopropanecarbonyl derivatives. It was found that these compounds could modify the enzyme's active site through a mechanism involving the formation of a hemithioacetal intermediate, ultimately leading to decreased enzyme activity .

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of cyclopropane derivatives demonstrated their effectiveness against various bacterial strains. The study highlighted the potential for these compounds as lead structures in antibiotic development due to their unique mechanisms of action against microbial targets .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Mechanism Reference
Enzyme InhibitionCovalent modification of ALDH
Antimicrobial ActivityDisruption of metabolic pathways
Neurochemical EffectsModulation of glutamate neurotransmission
Metabolic UtilizationDegradation by specific bacteria

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for cyclopropanecarbonyl chloride, and how do reaction conditions influence yield?

this compound is synthesized via chlorination of cyclopropanecarboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

  • Chlorination : Cyclopropanecarboxylic acid reacts with SOCl₂ under reflux (60–80°C) for 4–6 hours, yielding the acyl chloride .
  • Purification : Distillation at 119°C (lit.) under inert atmosphere to avoid hydrolysis .
  • Yield Optimization : Excess SOCl₂ (1.5–2.0 equivalents) and anhydrous conditions are critical to achieve >90% purity. Moisture exposure reduces yield due to hydrolysis .

Q. How can this compound be characterized to confirm structural integrity?

Methodological characterization includes:

  • Spectroscopy :
    • IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) .
    • ¹H NMR : Signals at δ 1.0–1.5 ppm (cyclopropane ring protons) and δ 3.0–3.5 ppm (CH adjacent to carbonyl) .
  • Physical Properties : Validate against literature values (e.g., density: 1.152 g/mL at 25°C; refractive index: 1.452) .

Q. What precautions are essential when handling this compound in laboratory settings?

  • Storage : Keep at 2–8°C in sealed, moisture-free containers .
  • Safety Gear : Use nitrile gloves, goggles, and fume hoods to prevent exposure to vapors .
  • Reactivity : Avoid water contact (violent hydrolysis) and incompatible bases (e.g., amines) unless in controlled stoichiometry .

Advanced Research Questions

Q. How can this compound be utilized to introduce cyclopropane motifs in drug discovery?

  • Acylation Reactions : React with amines to form cyclopropanecarboxamides, a common pharmacophore. For example:
    • Step 1 : Add this compound (1.1 equivalents) to a stirred solution of amine in dry dichloromethane at 0°C .
    • Step 2 : Neutralize with aqueous NaHCO₃, extract, and purify via column chromatography (hexane/ethyl acetate) .
  • Case Study : Synthesis of triazolopiperazine-amides for CNS targets, where cyclopropane enhances metabolic stability .

Q. What strategies mitigate instability issues during reactions involving this compound?

  • Moisture Control : Use molecular sieves or anhydrous solvents (e.g., THF, DCM) .
  • Low-Temperature Reactions : Conduct acylations at 0–5°C to suppress side reactions (e.g., ring-opening) .
  • In Situ Derivatization : Generate intermediates like cyclopropanecarbonyl isothiocyanate without isolating the chloride, minimizing decomposition .

Q. How do steric and electronic effects of the cyclopropane ring influence reactivity in cross-coupling reactions?

  • Steric Effects : The strained cyclopropane ring increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitutions .
  • Electronic Effects : Ring strain (≈27 kcal/mol) enhances conjugation with the carbonyl group, evidenced by IR redshift of C=O stretch compared to non-cyclopropane analogs .

Q. Data Contradiction Analysis

Q. Discrepancies in reported solubility: How should researchers reconcile conflicting data?

  • Literature Conflicts : Some sources claim solubility in polar aprotic solvents (e.g., DMF), while others note limited solubility .
  • Resolution :
    • Experimental Validation : Perform solubility tests under inert conditions.
    • Contextual Factors : Solubility may vary with purity (e.g., 98% vs. 80% grade) and trace moisture .

Q. Methodological Tables

Table 1: Key Physical Properties of this compound

PropertyValueSource
Boiling Point119°C
Density (25°C)1.152 g/mL
Refractive Index (n²⁰/D)1.452
Solubility in WaterReacts violently

Table 2: Synthetic Applications in Medicinal Chemistry

Target CompoundReaction TypeKey ConditionsReference
CyclopropanecarboxamideNucleophilic acyl substitutionDry DCM, 0°C, 2h
Thioureido derivativesIsothiocyanate formationNH₄SCN, acetonitrile, reflux

Properties

IUPAC Name

cyclopropanecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOSILUVXHVRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063266
Record name Cyclopropanecarbonyl chloride
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Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4023-34-1
Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Feasible Synthetic Routes

Cyclopropanecarbonyl chloride
Cyclopropanecarbonyl chloride

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